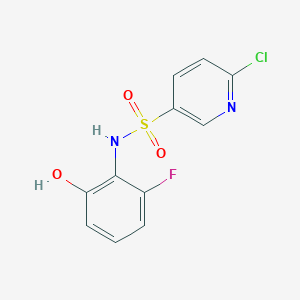

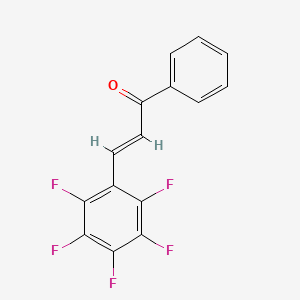

6-Chloro-N-(2-fluoro-6-hydroxyphenyl)pyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

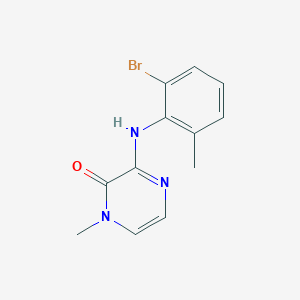

“6-Chloro-N-(2-fluoro-6-hydroxyphenyl)pyridine-3-sulfonamide” is a compound that falls under the category of pyridinesulfonamides . Pyridinesulfonamides are considered important fragments in the design of new drugs and drug delivery devices . They are particularly considered as boron-carriers suitable for neutron capture therapy .

Molecular Structure Analysis

The molecular structure of “this compound” can be determined using X-ray analysis . The absolute configurations (ACs) can be further confirmed by electronic circular dichroism (ECD), optical rotation (OR), and quantum chemical calculations .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be influenced by various factors. For instance, the Lewis basicity of the ligand determines the reactivity of the boron reagent . Also, the reaction rate can be considerably accelerated at physiological pH .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, its molecular formula and weight can be determined .Scientific Research Applications

Sulfonamide Drugs and Tubulin Interactions

Research has uncovered the potential of sulfonamide drugs, including compounds structurally related to 6-Chloro-N-(2-fluoro-6-hydroxyphenyl)pyridine-3-sulfonamide, to bind to the colchicine site of tubulin. These compounds, including E7010 and T138067, inhibit tubulin polymerization, a process crucial for cell division, making them significant in the development of anticancer agents. The study also highlights the thermodynamics of these interactions, suggesting that specific structural modifications can profoundly affect binding dynamics and drug efficacy (Banerjee et al., 2005).

Environmental Persistence of Fluorinated Sulfonates

Another area of interest involves the environmental impact of sulfonates, including fluorinated ether sulfonates, which have been found in municipal sewage sludge. These substances, utilized in various industrial applications, exhibit environmental persistence and potential for bioaccumulation. The study provides insights into the distribution and potential adverse effects of these compounds, emphasizing the need for monitoring and developing safer alternatives (Ruan et al., 2015).

Catalysis and Synthetic Chemistry

Sulfonamides, including those structurally akin to this compound, have shown efficacy in catalyzing enantioselective aldol reactions in water. This application demonstrates their utility in synthetic chemistry, enabling the creation of chiral molecules with high precision. Such catalytic capabilities have implications for the pharmaceutical industry and the synthesis of complex organic molecules (Zu et al., 2008).

properties

IUPAC Name |

6-chloro-N-(2-fluoro-6-hydroxyphenyl)pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2O3S/c12-10-5-4-7(6-14-10)19(17,18)15-11-8(13)2-1-3-9(11)16/h1-6,15-16H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKJAAFOQVVJCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NS(=O)(=O)C2=CN=C(C=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B3015513.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(pyridin-4-yl)acetamide](/img/structure/B3015516.png)

![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-(2-chlorophenyl)ethanone](/img/structure/B3015523.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B3015524.png)

![2-(4-ethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B3015527.png)